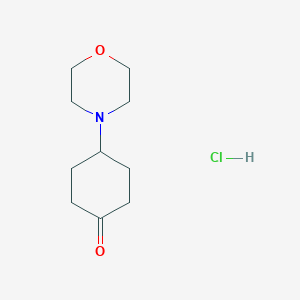

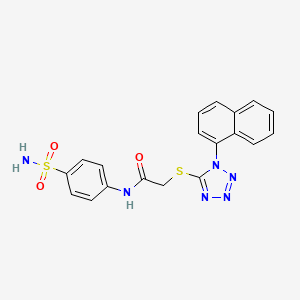

![molecular formula C16H15N3O4S B2890070 ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate CAS No. 497072-47-6](/img/structure/B2890070.png)

ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate” belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are a type of heterocyclic compounds that contain a thiazole ring fused with a pyrimidine ring . They are known for their wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory effects .

Molecular Structure Analysis

The molecular structure of thiazolopyrimidines is characterized by a thiazole ring fused with a pyrimidine ring . The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Antitumor Activity

These compounds have demonstrated high antitumor activities . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Antibacterial Activity

Thiazolo[3,2-a]pyrimidines have shown significant antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs.

Anti-inflammatory Activity

These compounds have also been found to exhibit anti-inflammatory activities . This suggests their potential use in the treatment of inflammatory diseases.

Antiviral Activity

Some derivatives of thiazolo[3,2-a]pyrimidines have exhibited substantial antiviral activity , indicating their potential use in antiviral therapies.

Drug Design

Apart from their huge synthetic potential, derivatives of thiazolo[3,2-a]pyrimidine are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .

Wirkmechanismus

Target of Action

Ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate, also known as ethyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate, is a derivative of thiazolopyrimidines . Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity . They are known to interact with various targets, including glutamate receptors and acetylcholinesterase .

Mode of Action

The compound’s interaction with its targets leads to a variety of effects. As a glutamate receptor antagonist, it can inhibit the action of glutamate, a major excitatory neurotransmitter in the nervous system . As an acetylcholinesterase inhibitor, it can increase the concentration of acetylcholine, a neurotransmitter involved in learning and memory, by preventing its breakdown .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. By inhibiting glutamate receptors, it can modulate synaptic transmission in the central nervous system . By inhibiting acetylcholinesterase, it can enhance cholinergic transmission, which could have potential implications in the treatment of neurodegenerative disorders like Alzheimer’s disease .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the biochemical pathways it affects. Potential effects could include modulation of neurotransmission and enhancement of cognitive function due to its interaction with glutamate receptors and acetylcholinesterase .

Eigenschaften

IUPAC Name |

ethyl 4-[(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-2-23-15(22)10-3-5-11(6-4-10)18-13(20)12-9-17-16-19(14(12)21)7-8-24-16/h3-6,9H,2,7-8H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLLOKNHZCDLTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

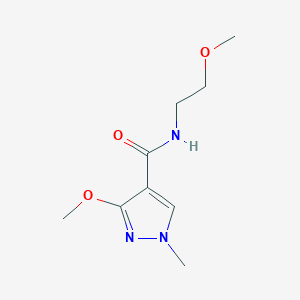

![(4-Chlorophenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine](/img/structure/B2889990.png)

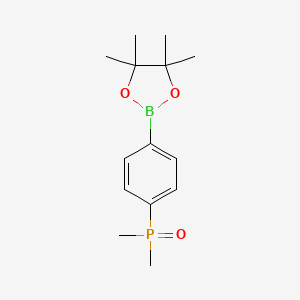

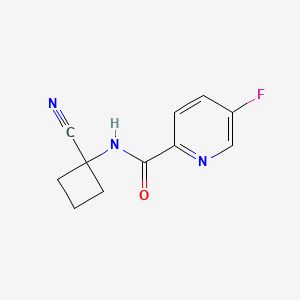

![N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2889991.png)

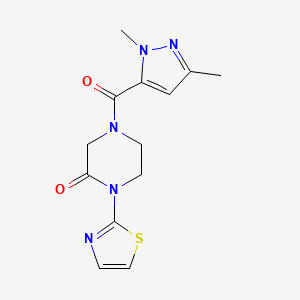

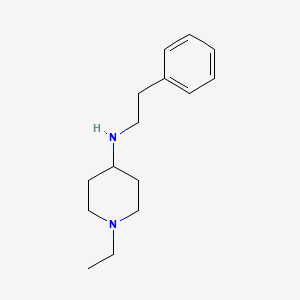

![1-[6-(1H-1,2,3-Benzotriazol-1-yl)hexyl]-1H-1,2,3-benzotriazole](/img/structure/B2889992.png)

![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2889995.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide](/img/structure/B2890004.png)

![(Z)-methyl 2-(6-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890006.png)

![N-(2-ethoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2890007.png)